7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline
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Overview
Description
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with o-phenylenediamine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate the formation of the imidazoquinoxaline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit different biological and chemical properties .
Scientific Research Applications
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Known for its mutagenic properties and presence in cooked meats.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Exhibits mutagenic activity in bacterial systems.
Uniqueness
7,8-Diphenyl-3H-imidazo[4,5-f]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87967-71-3 |
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Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7,8-diphenyl-6H-imidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C21H14N4/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)25-21-17(24-18)12-11-16-20(21)23-13-22-16/h1-13,24H |
InChI Key |
DJPCGZRSWBUQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=CC=C4C3=NC=N4)N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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